Cas no 330657-87-9 (Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy-)

Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy-, is a chemically synthesized amide derivative characterized by its unique structural features, including a methoxy-substituted phenyl ring and an aminocarbonyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its well-defined molecular structure allows for precise modifications, making it valuable for studying structure-activity relationships. The presence of both amide and methoxy groups enhances its solubility in polar organic solvents, facilitating its use in various synthetic applications. High purity and stability under standard conditions further contribute to its utility in laboratory and industrial settings.
Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy- structure
330657-87-9 structure
Product Name:Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy-
CAS No:330657-87-9
MF:C15H14N2O3
MW:270.283263683319
MDL:MFCD01152953
CID:2157810
PubChem ID:679012
Update Time:2025-06-26

Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, n-[2-(aminocarbonyl)phenyl]-3-methoxy-
    • 2-[(3-methoxybenzoyl)amino]benzamide
    • SR-01000211547
    • 330657-87-9
    • SCHEMBL882567
    • Oprea1_037307
    • Z57373013
    • AKOS000381451
    • CS-M2128
    • CS-14594
    • SR-01000211547-1
    • STK162161
    • N-(2-carbamoylphenyl)-3-methoxybenzamide
    • Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy-
    • MDL: MFCD01152953
    • Inchi: 1S/C15H14N2O3/c1-20-11-6-4-5-10(9-11)15(19)17-13-8-3-2-7-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
    • InChI Key: WSSOPXUDLXCJOP-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C(NC1C=CC=CC=1C(N)=O)=O

Computed Properties

  • Exact Mass: 270.10044231g/mol
  • Monoisotopic Mass: 270.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 81.4Ų

Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy- Pricemore >>

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Additional information on Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy-

Comprehensive Overview of Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy- (CAS No. 330657-87-9)

Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy- (CAS No. 330657-87-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, plays a pivotal role in the development of novel therapeutic agents. Its benzamide core and methoxy functional group make it a versatile intermediate in synthetic chemistry, particularly in the design of small-molecule inhibitors and enzyme modulators.

In recent years, the demand for high-purity Benzamide derivatives has surged, driven by advancements in drug discovery and precision medicine. Researchers are particularly interested in its potential applications targeting inflammatory pathways and metabolic disorders. The compound's N-2-(aminocarbonyl)phenyl moiety enhances its binding affinity to specific biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies.

The synthesis of Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy- involves multi-step organic reactions, often utilizing palladium-catalyzed cross-coupling or amide bond formation techniques. Its CAS No. 330657-87-9 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and academic literature. Analytical methods such as HPLC and NMR spectroscopy are employed to verify its purity and structural integrity, which are essential for preclinical trials.

From an industrial perspective, this compound aligns with the growing trend of green chemistry and sustainable synthesis. Manufacturers are optimizing processes to reduce waste and improve yield, addressing concerns about environmental impact. Additionally, its compatibility with biodegradable solvents positions it favorably in the shift toward eco-friendly pharmaceuticals.

Emerging studies highlight the role of Benzamide derivatives in addressing antibiotic resistance, a global health crisis. By modifying the 3-methoxy substituent, scientists aim to enhance antimicrobial efficacy while minimizing side effects. This approach resonates with the One Health initiative, which emphasizes interdisciplinary collaboration to combat infectious diseases.

In the realm of computational chemistry, CAS No. 330657-87-9 is frequently modeled to predict its pharmacokinetic properties. Tools like molecular docking and QSAR simulations help identify potential drug interactions and optimize bioavailability. Such innovations underscore the compound's relevance in AI-driven drug development, a hot topic in modern biotechnology.

Consumer interest in Benzamide-based skincare has also risen, with formulations leveraging its anti-inflammatory properties to treat conditions like rosacea and acne. This application taps into the broader market for cosmeceuticals, where bioactive ingredients are increasingly prized for their dual cosmetic and therapeutic benefits.

Regulatory agencies classify Benzamide, N-2-(aminocarbonyl)phenyl-3-methoxy- as a non-hazardous material under standard handling conditions, facilitating its use in GMP-compliant facilities. However, proper material safety data sheets (MSDS) must be consulted to ensure compliance with regional guidelines, particularly in export-controlled markets.

In summary, CAS No. 330657-87-9 represents a nexus of innovation across pharmaceuticals, biotechnology, and materials science. Its adaptability to diverse research needs—from cancer therapeutics to advanced agrochemicals—ensures its continued prominence in scientific discourse. As the industry evolves, this compound will likely remain at the forefront of cutting-edge chemical research.

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